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Tetrahydrofuran-2-ylmethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Tetrahydrofuran-2-ylmethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a tetrahydrofuran ring, a fluorophenyl group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrofuran-2-ylmethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.
Construction of the Hexahydroquinoline Core: This can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones.
Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinoline core, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Lactones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards biological targets.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The hexahydroquinoline core is a common motif in many pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Tetrahydrofuran-2-ylmethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding interactions through halogen bonding, while the hexahydroquinoline core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-2-ylmethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Tetrahydrofuran-2-ylmethyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but with a bromophenyl group.
Uniqueness
The presence of the fluorophenyl group in Tetrahydrofuran-2-ylmethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FNO4/c1-13-19(22(26)28-12-16-4-3-11-27-16)20(14-7-9-15(23)10-8-14)21-17(24-13)5-2-6-18(21)25/h7-10,16,20,24H,2-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKYOYZWGLBDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)F)C(=O)OCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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